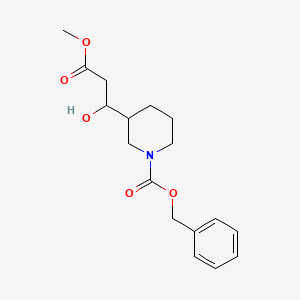
Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate is a complex organic compound with significant applications in various scientific fields. It is characterized by its bipyridine core, which is substituted with cyano and carboxylate groups. This compound is known for its unique chemical properties and versatility in forming coordination complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate typically involves the esterification of 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can be hydrolyzed to form carboxylic acids, or further substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Hydrolysis is typically carried out using aqueous acid or base under reflux conditions.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amino derivatives of bipyridine.
Substitution: Carboxylic acids or other substituted bipyridines.
Scientific Research Applications
Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The cyano and carboxylate groups further enhance the compound’s ability to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate
- 6,6’-Dimethyl-2,2’-bipyridine
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
Diethyl 6,6’-dicyano-2,2’-bipyridine-4,4’-dicarboxylate stands out due to its unique combination of cyano and carboxylate groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industrial processes .
Properties
CAS No. |
387869-03-6 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl 2-cyano-6-(6-cyano-4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C18H14N4O4/c1-3-25-17(23)11-5-13(9-19)21-15(7-11)16-8-12(18(24)26-4-2)6-14(10-20)22-16/h5-8H,3-4H2,1-2H3 |
InChI Key |
RQLCFHSAXLHVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C(=O)OCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)


![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)


![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)


![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)


